2-Fluoro-6-(pentan-3-yloxy)aniline
Overview
Description
2-Fluoro-6-(pentan-3-yloxy)aniline is an organic compound with the molecular formula C11H16FNO. It is a fluorinated aniline derivative, characterized by the presence of a fluoro group at the second position and a pentan-3-yloxy group at the sixth position on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pentan-3-yloxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-fluoroaniline with 3-pentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the substitution of the fluoro group with the pentan-3-yloxy group .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(pentan-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives
Scientific Research Applications
2-Fluoro-6-(pentan-3-yloxy)aniline is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pentan-3-yloxy)aniline involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to participate in hydrogen bonding and other interactions with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-isobutoxyaniline
- 2-Fluoro-6-propoxyaniline
- 2-Fluoro-6-(neopentyloxy)aniline
- 2-Fluoro-6-(tetrahydro-2H-pyran-4-yloxy)aniline
Uniqueness
2-Fluoro-6-(pentan-3-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentan-3-yloxy group provides steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-fluoro-6-pentan-3-yloxyaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-8(4-2)14-10-7-5-6-9(12)11(10)13/h5-8H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBLFUTYTUMTJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=C(C(=CC=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284173 | |
Record name | 2-(1-Ethylpropoxy)-6-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-81-1 | |
Record name | 2-(1-Ethylpropoxy)-6-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Ethylpropoxy)-6-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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